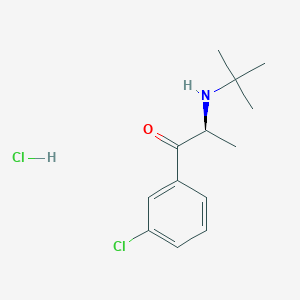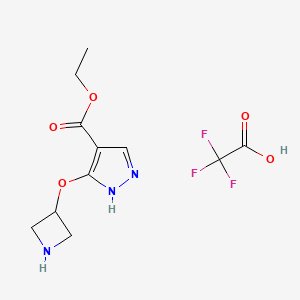
ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate amine precursors under basic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction with hydrazine derivatives.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Introduction of the Trifluoroacetic Acid Moiety: The final step involves the reaction with trifluoroacetic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoroacetic acid moiety can enhance its reactivity and facilitate its interaction with biological molecules.
相似化合物的比较
Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid can be compared with similar compounds such as:
Ethyl trifluoroacetate: Shares the trifluoroacetic acid moiety but lacks the azetidine and pyrazole rings.
2-(azetidin-3-yloxy)-1,3-thiazole; trifluoroacetic acid: Contains an azetidine ring and trifluoroacetic acid but has a thiazole ring instead of a pyrazole ring.
Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride: Similar structure but with a benzoate group instead of a pyrazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H14F3N3O5 |
|---|---|
分子量 |
325.24 g/mol |
IUPAC 名称 |
ethyl 5-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H13N3O3.C2HF3O2/c1-2-14-9(13)7-5-11-12-8(7)15-6-3-10-4-6;3-2(4,5)1(6)7/h5-6,10H,2-4H2,1H3,(H,11,12);(H,6,7) |
InChI 键 |
MQUOYKYGVKUYEM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NN=C1)OC2CNC2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


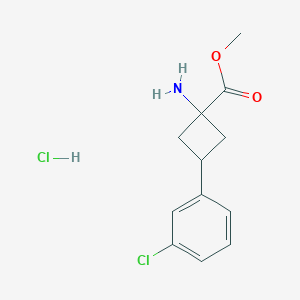

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
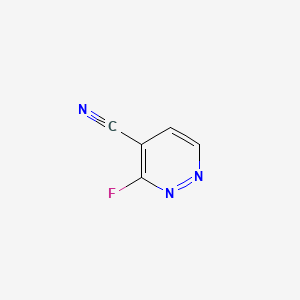
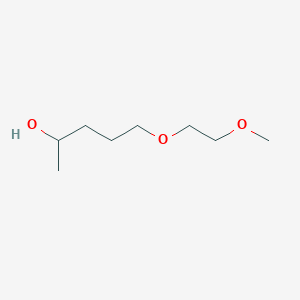
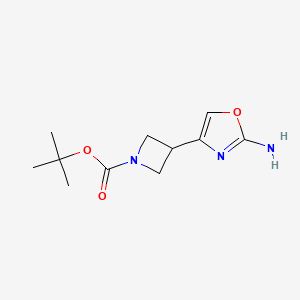
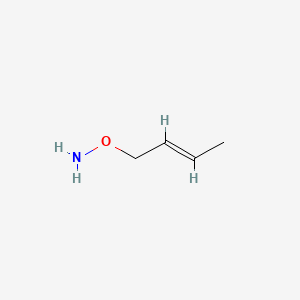
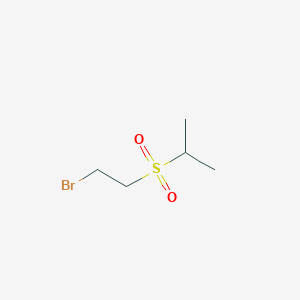
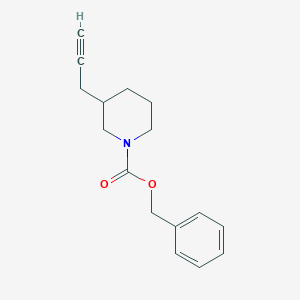
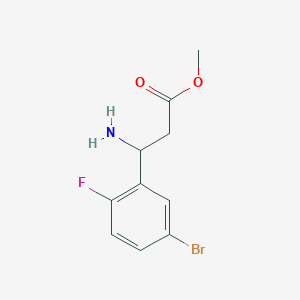
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
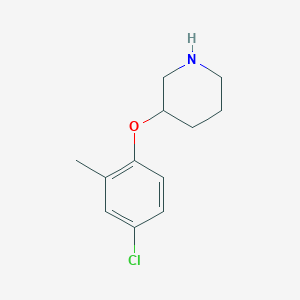
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
